molecular formula C15H22N2 B1271877 1-benzyl-N-cyclopropylpiperidin-4-amine CAS No. 387358-47-6

1-benzyl-N-cyclopropylpiperidin-4-amine

Cat. No. B1271877
CAS RN: 387358-47-6
M. Wt: 230.35 g/mol
InChI Key: GARBAAKWXMLSOF-UHFFFAOYSA-N
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Description

1-Benzyl-N-cyclopropylpiperidin-4-amine, also known as 1-benzyl-cyclopropylpiperidine, is an organic compound with a chemical formula of C12H19N. It is a cyclic amine found in a variety of biological systems and is used in pharmaceutical and laboratory research. This compound is a synthetic compound with a broad range of applications in the medical and industrial fields.

Scientific Research Applications

  • Enamines in Metabolism of Cyclic Tertiary Amines Research by Sayre et al. (1991) explored the microsomal oxidation of 1-benzylpiperidine and its analogs, focusing on the role of endocyclic enamines. They studied the metabolic activation of cyclic tertiary amines like phencyclidine, revealing insights into the metabolic pathways and potential biological oxidation of cyclic enamines to reactive intermediates (Sayre et al., 1991).

  • Synthesis of Piperidines and Thiophene Bioisosteres Oberdorf et al. (2008) discussed the synthesis and pharmacological evaluation of thiophene bioisosteres of spirocyclic sigma receptor ligands, including 1-benzyl-6'-methoxy-6',7'-dihydrospiro[piperidine-4,4'-thieno[3.2-c]pyran]. This research provides insights into the synthesis methods and potential pharmaceutical applications of these compounds (Oberdorf et al., 2008).

  • Aminosulfonation of Hydrocarbons Lamar and Nicholas (2010) explored the amino-functionalization of benzylic and aliphatic hydrocarbons, including compounds related to 1-benzyl-N-cyclopropylpiperidin-4-amine. Their research provides insights into synthetic methods for modifying such compounds and their potential applications (Lamar & Nicholas, 2010).

  • Zn(II)-Catalyzed Synthesis of Piperidines Research by Lebold et al. (2009) involved the use of Zn(II) catalysis in the synthesis of piperidines from propargyl amines and cyclopropanes, offering insights into novel synthesis methods that may be applicable to the production of this compound (Lebold et al., 2009).

  • Catalytic Reductive Aminations Murugesan et al. (2020) discussed the importance of reductive aminations in the synthesis of amines, including those related to this compound. Their research highlights the role of catalytic processes in synthesizing complex organic compounds (Murugesan et al., 2020).

  • Microsomal Metabolism Studies Another study by Sayre et al. (1995) investigated the microsomal metabolism of 1-benzylpiperidine and similar compounds. The research focused on the involvement of P450 oxidation in the metabolism of enamines, contributing to the understanding of the metabolic pathways of such compounds (Sayre et al., 1995).

  • Iron-Catalyzed Amination of C(sp3)-H Bonds Khatua et al. (2022) developed an iron-catalyzed system for intermolecular amination of benzylic C(sp3)-H bonds. This research offers potential methods for synthesizing compounds related to this compound (Khatua et al., 2022).

Mechanism of Action

The mechanism of action for 1-benzyl-N-cyclopropylpiperidin-4-amine is not explicitly mentioned in the search results. The compound’s unique properties make it a versatile tool in scientific research, but the specific interactions it has within biological or chemical systems may vary depending on the context of its use.

Safety and Hazards

The safety data sheet for a similar compound, 1-Benzyl-4-piperidylamine, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It’s important to handle such compounds with care, using appropriate protective equipment and following safety protocols .

properties

IUPAC Name

1-benzyl-N-cyclopropylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)12-17-10-8-15(9-11-17)16-14-6-7-14/h1-5,14-16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARBAAKWXMLSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370743
Record name 1-benzyl-N-cyclopropylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

387358-47-6
Record name 1-benzyl-N-cyclopropylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-N-cyclopropylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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